![molecular formula C41H62O10Si2 B117544 [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate CAS No. 651293-82-2](/img/structure/B117544.png)
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Description
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, also known as [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, is a useful research compound. Its molecular formula is C41H62O10Si2 and its molecular weight is 771.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
The compound you’re interested in, commonly referred to as a derivative of Garner’s aldehyde, is a complex molecule used in the synthesis of various amino acids and peptides. Below is a comprehensive analysis of its scientific research applications, focusing on six unique fields:
Synthesis of Nonproteinogenic Amino Acids
Garner’s aldehyde derivatives are pivotal in synthesizing nonproteinogenic amino acids, such as (2S,3R)-3-methylglutamate . These amino acids are found in several natural products and antibiotics, like daptomycin, and play a role in inhibiting excitatory amino acid transporters .
Development of Peptidomimetic Therapeutic Agents
The compound’s ability to act as an intermediate in the synthesis of complex amino acids makes it valuable for developing peptidomimetic agents. These agents mimic the structure of peptides and are used to disrupt or modulate protein-protein interactions in therapeutic applications .
Elucidation of Biological Processes
Derivatives of Garner’s aldehyde are used as tools to study biological processes. For instance, the synthesis of (2S,3R)-3-methylglutamate helps in understanding the function of excitatory amino acid transporters, which are crucial in neurotransmission .
Enantioselective Synthesis
The compound is used in enantioselective synthesis, a method to produce molecules with specific spatial arrangements. This is essential in pharmaceuticals, where the efficacy of a drug can depend on its chirality .
Chemical Biology Research
In chemical biology, Garner’s aldehyde derivatives are used to study the interaction between biological systems and chemical compounds. They help in mapping out metabolic pathways and understanding the chemical basis of diseases .
Advanced Material Science
The precise structural control afforded by Garner’s aldehyde derivatives is beneficial in material science. They can be used to create polymers with specific properties or to engineer surfaces at the molecular level .
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,34-,36-,39+,40-,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAFORIYQRETF-AXGRGOHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)C(=O)C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O10Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
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